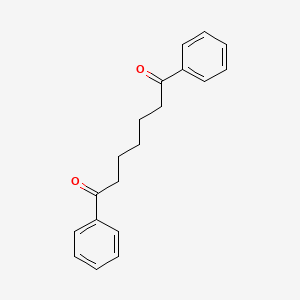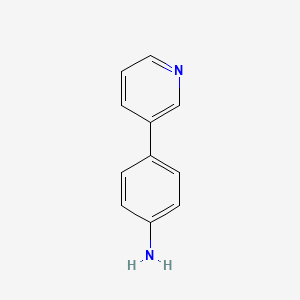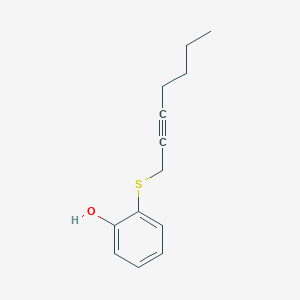
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide
Vue d'ensemble
Description
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage, making it a versatile molecule for various applications.
Applications De Recherche Scientifique
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce pyridine-2-methylamine derivatives.
Mécanisme D'action
The mechanism of action of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide in biological systems involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also inhibit specific enzymes or proteins critical for microbial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbohydrazide: A simpler analog with similar antimicrobial properties.
Pyridine-4-carbohydrazide: Another analog with potential antimicrobial activity.
Uniqueness
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide stands out due to its dual pyridine rings, which enhance its binding affinity and specificity for certain biological targets. This structural feature also contributes to its versatility in forming metal complexes and its potential as a multifunctional agent in various applications .
Propriétés
IUPAC Name |
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAIBJYDENZRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004261 | |
| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840-79-9 | |
| Record name | Hydrazine,2-dipicolinoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide?
A1: this compound, also known as N,N'-Bis(picolinoyl)hydrazine, has the molecular formula C12H10N4O2. X-ray crystallography reveals a non-planar structure with a twisted "butterfly wing" conformation. [] The two carbonyl bonds adopt an s-syn conformation relative to the central N-N bond, which coincides with a crystallographic twofold axis. []
Q2: How does the structure of this compound influence its ability to form cocrystals?
A2: The molecule possesses flexible dipyridyl groups, making it a versatile building block for hydrogen-bonding directed cocrystallization. [] The presence of both hydrogen-bonding donors (N-H) and acceptors (O=C, N pyridine) allows for diverse interactions with various coformers like pyromellitic acid and fumaric acid. [] This flexibility enables the formation of different supramolecular architectures, including one-dimensional chains and two-dimensional networks, depending on the specific coformer and crystallization conditions. []
Q3: Are there any known polymorphs of this compound or its cocrystals?
A3: Yes, research has identified concomitant polymorphs of the cocrystal formed between this compound and pyromellitic acid. [] These polymorphs, denoted as [(H2BTA)·(H2-4-bph)], exhibit distinct crystal packing arrangements despite having the same chemical composition, highlighting the influence of subtle intermolecular interactions on solid-state structure. []
Q4: Has this compound been explored for its metal chelation properties?
A4: Yes, research indicates that this compound can act as a ligand in metal complexes. [, ] Specifically, its coordination chemistry with iron and copper has been investigated. [, ] These studies suggest potential applications in areas like catalysis or materials science, where metal complexes are frequently employed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)




